molecular formula C11H8F2N2O B2899700 2-[(3,4-Difluorophenyl)methoxy]pyrazine CAS No. 2197610-24-3

2-[(3,4-Difluorophenyl)methoxy]pyrazine

Cat. No. B2899700
CAS RN: 2197610-24-3
M. Wt: 222.195
InChI Key: XMGFWZGRFCXQSR-UHFFFAOYSA-N
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Description

“2-[(3,4-Difluorophenyl)methoxy]pyrazine” is a chemical compound that belongs to the class of methoxypyrazines . Methoxypyrazines are known to produce odors and have been identified as additives in cigarette manufacture . They are also used as defensive chemicals by certain insects .


Synthesis Analysis

The synthesis of pyrazine derivatives, including “2-[(3,4-Difluorophenyl)methoxy]pyrazine”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . The Suzuki–Miyaura coupling reaction is one of the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions, which could potentially be used in the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of “2-[(3,4-Difluorophenyl)methoxy]pyrazine” includes a pyrazine ring, which is a nitrogen-containing heterocyclic compound . This structure is an attractive scaffold for drug discovery research .


Chemical Reactions Analysis

The chemical reactions involving “2-[(3,4-Difluorophenyl)methoxy]pyrazine” could involve the Suzuki–Miyaura coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

Medicinal Chemistry c-Met Inhibition

The pyrazine scaffold, which is part of the compound “2-[(3,4-Difluorophenyl)methoxy]pyrazine”, has been noted for its use in medicinal chemistry, particularly in c-Met inhibition. c-Met is a protein that has been implicated in various types of cancer, and inhibitors of this protein can be valuable in cancer therapy .

Medicinal Chemistry GABA A Modulating Activity

Another application in medicinal chemistry is the modulation of GABA A receptors. Compounds with a pyrazine ring have been reported to possess activity that can modulate these receptors, which are pivotal in the central nervous system and can be targeted for treating anxiety, insomnia, and epilepsy .

Fluorescent Probes

Pyrazine derivatives have been utilized as fluorescent probes due to their electronic properties. These probes can be used in biological imaging and diagnostics to track biological processes or the presence of specific molecules .

Structural Units of Polymers

The structural versatility of pyrazine allows it to be incorporated into polymers. These polymers can have varied applications depending on their chemical properties, such as in materials science for creating new types of plastics or fibers .

Synthetic Methodologies for Druglikeness

Pyrazine derivatives are central to novel synthetic methodologies aimed at improving druglikeness and ADME-Tox (Absorption, Distribution, Metabolism, Excretion-Toxicology) properties of pharmacologically active compounds. This includes enhancing the solubility, stability, and bioavailability of drugs .

6. Biological Activities Related to Pyrrolopyrazine Scaffold The compound contains a pyrazine ring which is similar to pyrrolopyrazine scaffolds known for a wide range of biological activities. This suggests potential applications in drug discovery where such scaffolds are explored for their therapeutic potentials .

Future Directions

The pyrrolopyrazine scaffold, which is part of the structure of “2-[(3,4-Difluorophenyl)methoxy]pyrazine”, is an attractive scaffold for drug discovery research . Therefore, future research could focus on designing and synthesizing new leads to treat various diseases using this scaffold .

properties

IUPAC Name

2-[(3,4-difluorophenyl)methoxy]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O/c12-9-2-1-8(5-10(9)13)7-16-11-6-14-3-4-15-11/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGFWZGRFCXQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1COC2=NC=CN=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,4-Difluorophenyl)methoxy]pyrazine

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